Cas no 887900-36-9 (methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

Methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a specialized heterocyclic compound featuring a fused thienopyridine core with a 4-cyanobenzamido substituent. Its structural complexity, including tetramethyl substitution, enhances steric stability and may influence reactivity in synthetic applications. The presence of both cyano and ester functional groups offers versatility for further derivatization, making it a valuable intermediate in medicinal chemistry and materials science. The rigid, sterically hindered framework may also contribute to unique electronic properties, potentially useful in optoelectronic applications. This compound is typically employed in research settings for the development of novel pharmacophores or functional materials.
methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate structure
887900-36-9 structure
Product Name:methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
CAS No:887900-36-9
MF:C21H23N3O3S
MW:397.49062371254
CID:6287474
PubChem ID:4099386
Update Time:2025-05-23

methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
    • AB00673835-01
    • 887900-36-9
    • methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • F1299-0126
    • methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
    • methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
    • AKOS024604810
    • Inchi: 1S/C21H23N3O3S/c1-20(2)10-14-15(19(26)27-5)18(28-16(14)21(3,4)24-20)23-17(25)13-8-6-12(11-22)7-9-13/h6-9,24H,10H2,1-5H3,(H,23,25)
    • InChI Key: CKXRLXULKNCXCU-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OC)C2=C1C(C)(C)NC(C)(C)C2)NC(C1C=CC(C#N)=CC=1)=O

Computed Properties

  • Exact Mass: 397.14601278g/mol
  • Monoisotopic Mass: 397.14601278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 120Ų

methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>

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Additional information on methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

Comprehensive Overview of Methyl 2-(4-Cyanobenzamido)-5,5,7,7-Tetramethyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate (CAS No. 887900-36-9)

The compound methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 887900-36-9) is a structurally intricate molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique thieno[2,3-c]pyridine core, combined with a 4-cyanobenzamido substituent, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given its ability to interact with biological targets.

In recent years, the demand for heterocyclic compounds like methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has surged due to their versatility in medicinal chemistry. The cyanobenzamido group enhances its binding affinity, while the tetramethyl moiety improves metabolic stability. This balance of properties aligns with current trends in small-molecule drug development, where researchers prioritize compounds with optimized pharmacokinetics and minimal off-target effects.

The synthesis of CAS No. 887900-36-9 involves multi-step organic reactions, often starting from commercially available thienopyridine precursors. Key steps include amidation and esterification, which are critical for introducing the 4-cyanobenzamido and methyl carboxylate functionalities, respectively. Advanced techniques such as HPLC purification and NMR characterization ensure high purity, a requirement for preclinical studies. These methodologies are frequently discussed in forums and publications, reflecting their relevance to modern organic synthesis.

From an industrial perspective, methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is often explored for its scalability. Companies specializing in custom synthesis and contract research highlight its potential as a building block for more complex molecules. This aligns with the growing interest in fragment-based drug design, where smaller molecules serve as templates for larger pharmacophores. Such applications are frequently searched in academic and industrial databases, underscoring their importance.

Environmental and safety considerations are also paramount when working with CAS No. 887900-36-9. While not classified as hazardous, proper handling protocols—such as the use of personal protective equipment (PPE) and fume hoods—are recommended. These precautions are consistent with broader industry standards for laboratory safety, a topic of increasing concern among researchers and regulatory bodies.

In summary, methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate represents a compelling case study in the intersection of medicinal chemistry and material science. Its structural features, synthetic accessibility, and potential applications make it a subject of ongoing research. As the scientific community continues to explore heterocyclic frameworks, compounds like this will likely remain at the forefront of innovation.

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